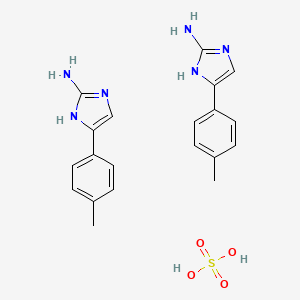![molecular formula C8H8N4 B12815118 2-(Hydrazonomethyl)-1H-benzo[d]imidazole](/img/structure/B12815118.png)
2-(Hydrazonomethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydrazonomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a hydrazonomethyl group attached to it Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazonomethyl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole with hydrazine derivatives. One common method is the reaction of benzimidazole with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydrazonomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine.
Substitution: The hydrazonomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydrazonomethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(Hydrazonomethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The hydrazonomethyl group can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound without the hydrazonomethyl group.
2-(Aminomethyl)-1H-benzo[d]imidazole: A similar compound with an aminomethyl group instead of hydrazonomethyl.
2-(Nitromethyl)-1H-benzo[d]imidazole: A derivative with a nitromethyl group.
Uniqueness
2-(Hydrazonomethyl)-1H-benzo[d]imidazole is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
(E)-1H-benzimidazol-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-5H,9H2,(H,11,12)/b10-5+ |
Clave InChI |
ATSDQEKQLJTLGV-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C=N/N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)
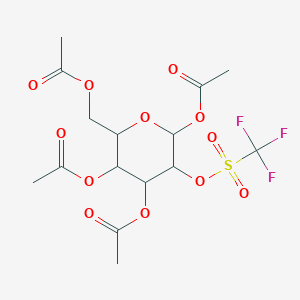
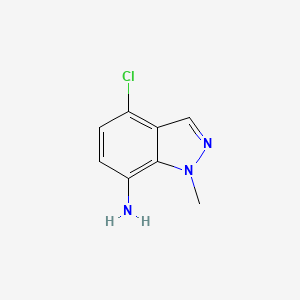
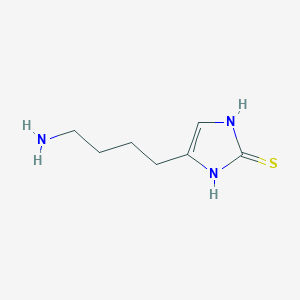
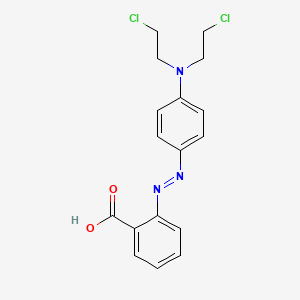
![[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815061.png)
![Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-](/img/structure/B12815065.png)
![2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol](/img/structure/B12815067.png)
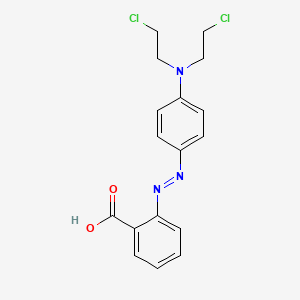
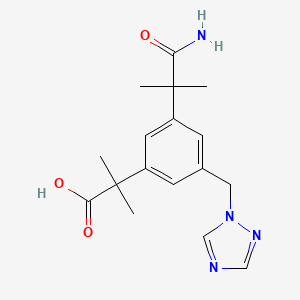
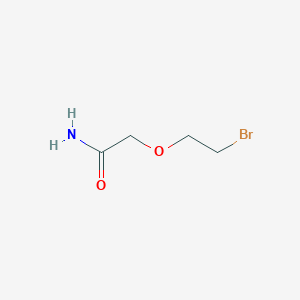
![3-(Bromomethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12815086.png)

